Nicotinaldehyde 2-pyridinylhydrazone
Description
Nicotinaldehyde 2-pyridinylhydrazone is a hydrazone derivative synthesized via the condensation of nicotinaldehyde (3-pyridinecarbaldehyde) with 2-pyridinylhydrazine. It belongs to the broader class of arenecarbaldehyde 2-pyridinylhydrazones, which are characterized by their pyridine-based aldehyde and hydrazine moieties . These compounds are typically synthesized under mild conditions (e.g., ethanol, room temperature) and characterized using techniques such as $ ^1 \text{H NMR} $, $ ^{13}\text{C NMR} $, and HRMS . While the cytotoxic properties of related hydrazones have been extensively studied, this compound’s specific biological activities remain less explored in the provided evidence.
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C11H10N4/c1-2-7-13-11(5-1)15-14-9-10-4-3-6-12-8-10/h1-9H,(H,13,15)/b14-9+ |
InChI Key |
ZMTRKIYGCKYPTF-NTEUORMPSA-N |
SMILES |
C1=CC=NC(=C1)NN=CC2=CN=CC=C2 |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C/C2=CN=CC=C2 |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC2=CN=CC=C2 |
solubility |
29.7 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
Structural-Activity Relationships :
- The 2-pyridine configuration in hydrazones correlates with superior cytotoxicity, while the 3-pyridine isomer (nicotinaldehyde derivative) may prioritize enzyme inhibition over anticancer activity .
- Substituents like bromine reduce enzyme inhibitory potency due to steric effects .
Therapeutic Potential: Nicotinaldehyde 2-pyridinylhydrazone’s enzyme inhibition profile suggests utility in targeting nicotinamidase-dependent pathogens (e.g., Plasmodium falciparum), though cytotoxicity data are needed to assess safety . The 2-pyridinylhydrazone scaffold remains a promising lead for anticancer drug development, with Ij serving as a benchmark compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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